Lesinurad Impurity 6 Di-Lithium Salt
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Overview
Description
Lesinurad Impurity 6 Di-Lithium Salt is a chemical compound with the molecular formula C21H20N4O5S and a molecular weight of 440.474. It is an impurity associated with Lesinurad, a medication used to treat hyperuricemia associated with gout.
Mechanism of Action
Target of Action
The primary target of Lesinurad Impurity 6 Di-Lithium Salt, also known as 4-[[5-(Carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid, is the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters are responsible for the reabsorption of uric acid from the renal tubules .
Mode of Action
Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .
Biochemical Pathways
The inhibition of URAT1 and OAT4 by Lesinurad leads to an increase in the excretion of uric acid, thereby reducing serum uric acid concentration . This action affects the biochemical pathway of uric acid metabolism, specifically the reabsorption of uric acid in the kidneys .
Pharmacokinetics
Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . Following multiple daily doses, there is no apparent accumulation of Lesinurad . Urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . The pharmacokinetic properties of Lesinurad contribute to its bioavailability and efficacy in reducing serum uric acid levels .
Result of Action
The inhibition of URAT1 and OAT4 by Lesinurad results in increased urinary excretion of uric acid and reduced serum uric acid levels . This can help in the management of conditions such as gout, which are associated with high levels of uric acid .
Action Environment
The action, efficacy, and stability of Lesinurad can be influenced by various environmental factors. For instance, factors such as diet, hydration status, and concomitant medications can affect uric acid levels and thus the efficacy of Lesinurad .
Biochemical Analysis
Biochemical Properties
Lesinurad, the parent compound, is known to inhibit the function of transporter proteins involved in renal uric acid reabsorption, specifically URAT1 and organic anion transporter 4 (OAT4) . This suggests that Lesinurad Impurity 6 Di-Lithium Salt may interact with similar enzymes and proteins.
Cellular Effects
Lesinurad has been shown to decrease serum uric acid levels and increase renal clearance and fractional excretion of uric acid in patients with gout . It’s plausible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Lesinurad is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . It’s possible that this compound exerts its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Lesinurad is known to interact with URAT1 and OAT4, which are involved in the renal clearance of uric acid . It’s plausible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lesinurad Impurity 6 Di-Lithium Salt involves several steps. One of the reported methods starts with 4-bromo-1-aminonaphthalene as the starting material. This compound undergoes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan. The next step involves the reaction with methyl chloroacetate to form 2-[4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-yl sulfenyl]methyl acetate. This intermediate is then coupled with cyclopropylboronic acid, followed by bromination and hydrolysis with lithium hydroxide to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective starting materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lesinurad Impurity 6 Di-Lithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Lesinurad Impurity 6 Di-Lithium Salt has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to study the properties and behavior of impurities in pharmaceutical compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Studied for its role as an impurity in Lesinurad and its potential effects on the efficacy and safety of the drug.
Industry: Utilized in the development and quality control of pharmaceutical products to ensure the purity and safety of medications
Comparison with Similar Compounds
Similar Compounds
Lesinurad: The parent compound used to treat hyperuricemia associated with gout.
Lesinurad Chloro Impurity: Another impurity associated with Lesinurad, with a similar structure but different functional groups.
Lesinurad Ethyl Ester Impurity: An impurity with an ethyl ester functional group, differing in its chemical properties and behavior
Uniqueness
Lesinurad Impurity 6 Di-Lithium Salt is unique due to its specific molecular structure and the presence of lithium ions.
Properties
IUPAC Name |
4-[[5-(carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-17(9-10-18(27)28)22-20-23-24-21(31-11-19(29)30)25(20)16-8-7-13(12-5-6-12)14-3-1-2-4-15(14)16/h1-4,7-8,12H,5-6,9-11H2,(H,27,28)(H,29,30)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWCXGIQJGYCQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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